molecular formula C18H18N4 B12598142 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

Cat. No.: B12598142
M. Wt: 290.4 g/mol
InChI Key: UFWSJOVQEPTPNE-UHFFFAOYSA-N
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Description

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine can be achieved through a one-pot protocol. This involves the condensation of various 1,n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . The reaction conditions are typically mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits human BACE2 by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine can be compared with other imidazo[1,5-a]pyrimidine derivatives such as:

    Alpidem: An anxiolytic drug.

    Soraprazan: An anti-ulcer agent.

    Zolpidem: A sedative.

    Olprinone: A heart-failure drug.

These compounds share a similar core structure but differ in their substituents, which confer unique biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

8,8-diphenyl-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C18H18N4/c19-17-21-18(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-20-12-7-13-22(16)17/h1-6,8-11H,7,12-13H2,(H2,19,21)

InChI Key

UFWSJOVQEPTPNE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(N=C(N2C1)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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